molecular formula C12H24N2O2 B2757872 Tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate CAS No. 1781472-86-3

Tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate

Cat. No.: B2757872
CAS No.: 1781472-86-3
M. Wt: 228.336
InChI Key: NBIBQBHUPJWLDC-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate is a carbamate-protected amine compound featuring a cyclobutyl substituent. Its molecular formula is C₁₁H₂₄N₂O₂, with a molecular weight of 216.33 g/mol . The structure comprises a tert-butyl carbamate group attached to a propan-2-yl backbone substituted with an amino group and a cyclobutyl ring. This compound is utilized as a versatile building block in organic synthesis, particularly in pharmaceutical research, where its carbamate group serves as a protective moiety for amines during multi-step reactions.

The cyclobutyl ring introduces steric strain due to its four-membered structure, which may enhance reactivity compared to larger cycloalkyl derivatives. This strain, combined with the steric bulk of the tert-butyl group, influences the compound’s solubility, crystallinity, and stability under various reaction conditions.

Properties

IUPAC Name

tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(4,8-13)9-6-5-7-9/h9H,5-8,13H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIBQBHUPJWLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CN)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to give the final carbamate product .

Industrial Production Methods

In industrial settings, the production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. This method is favored due to its efficiency and the high yields obtained at relatively low temperatures .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides and acid chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate is primarily investigated for its role as a pharmacophore in drug design. Its structure allows for interactions with biological targets, making it a candidate for developing new therapeutic agents.

Case Study: Kinase Inhibition

Research has indicated that compounds with similar structures exhibit inhibitory activity against various kinases involved in disease processes, such as cancer and inflammation. The unique cyclobutyl structure may enhance binding affinity to specific kinase targets, leading to the development of novel anticancer therapies .

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be leveraged to create derivatives that may possess enhanced biological activity or novel properties.

Example Reaction Pathways

The synthesis of this compound can involve:

  • Reaction with isocyanates to form carbamates.
  • Coupling reactions with other amino acids or amines to produce biologically relevant compounds.

Biological Studies

The compound's interaction with biological systems has been explored, particularly its potential antimicrobial properties. Similar compounds have shown activity against various pathogens, suggesting that this compound could be evaluated for similar effects.

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound may inhibit the growth of antibiotic-resistant bacteria, positioning it as a candidate for further research in antimicrobial drug development .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, which prevents unwanted reactions at the amino site. This protection is typically removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Differences vs. Target Compound Reference
Tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate C₁₁H₂₄N₂O₂ 216.33 - Cyclobutyl ring, primary amino group Reference compound
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃ 201.26 1330069-67-4 Cyclopentyl ring, hydroxyl group Larger ring (5-membered), hydroxyl instead of amino group
tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate C₁₁H₂₂N₂O₂ 214.31 473839-06-4 Piperidine ring (6-membered), methyl substituent Heterocyclic nitrogen, methyl substitution
tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate C₁₄H₂₇NO₄ 273.37 2060006-08-6 Cyclohexyl ring, dihydroxy substituents Larger ring (6-membered), two hydroxyl groups
tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate C₁₁H₁₉NO₃ 213.27 137076-22-3 Cyclopropyl ring, ketone group Smaller strained ring (3-membered), ketone functionality

Research Findings

  • Synthetic Methods : The target compound and its analogs are typically synthesized via nucleophilic substitution or reductive amination. For example, tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate (CAS 137076-22-3) is prepared via ketone protection strategies .
  • Pharmaceutical Relevance: Piperidine and bicyclic carbamates (e.g., CAS 880545-32-4 ) are frequently used in kinase inhibitor development, whereas amino-substituted derivatives like the target compound are intermediates in peptidomimetic synthesis .

Biological Activity

Tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

  • Chemical Name : this compound
  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.33 g/mol
  • CAS Number : 1781472-86-3

These properties indicate that the compound contains a tert-butyl group, which is known for enhancing lipophilicity and metabolic stability in various biological contexts.

Research indicates that compounds like this compound may act as inhibitors of specific protein kinases, which are crucial in many signaling pathways associated with diseases such as cancer and autoimmune disorders. The inhibition of kinases can lead to decreased cell proliferation and survival in malignant cells, making these compounds potential therapeutic agents in oncology and immunology .

Case Studies

  • Antifungal Activity : A study compared the antifungal properties of tert-butyl derivatives against strains of Trichophyton mentagrophytes and Trichophyton rubrum. The original compound exhibited moderate antifungal activity, with an IC50 value indicating effective inhibition of fungal growth. Analogous compounds with variations in substituents showed differing levels of activity, suggesting structure-activity relationships that warrant further investigation .
  • Kinase Inhibition : In a focused study on kinase inhibitors, this compound was shown to inhibit several kinases involved in cell signaling pathways. This inhibition was quantified using biochemical assays, revealing significant effects on cell cycle progression and apoptosis in treated cancer cell lines .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (μM)Notes
This compoundAntifungal31Moderate effectiveness against fungal strains
CF3-Cyclobutane analogueAntifungal102Lower efficacy compared to parent compound
Buclizine (reference compound)Antihistamine31Moderate effectiveness; used for comparison

Synthesis and Stability

The synthesis of this compound involves several steps, including the use of specific reagents that enhance yield and purity. The stability of the compound has been assessed under various conditions, indicating that modifications to the tert-butyl group can influence both metabolic stability and biological activity. For instance, replacing the tert-butyl group with other moieties like CF3-cyclobutane showed varied effects on lipophilicity and metabolic stability .

Q & A

Q. What is the role of the tert-butyl carbamate group in this compound’s stability and reactivity?

The tert-butyl carbamate (Boc) group acts as a protective moiety for the primary amine, preventing unwanted side reactions (e.g., oxidation or nucleophilic attacks) during synthetic steps. Its steric bulk enhances stability under basic conditions but requires acidic deprotection (e.g., trifluoroacetic acid) for removal. This protection strategy is critical in peptide synthesis and multi-step organic reactions to ensure regioselectivity .

Q. How can the purity of this compound be validated after synthesis?

Analytical techniques such as HPLC (for separation efficiency), NMR (to confirm structural integrity via proton/carbon shifts), and mass spectrometry (for molecular weight verification) are essential. Purity thresholds (>95%) should align with pharmacopeial standards for preclinical studies. Cross-referencing retention times or spectral data with literature values ensures reliability .

Q. What are the recommended storage conditions to maintain stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the carbamate group or amine oxidation. Avoid prolonged exposure to moisture or acidic/basic vapors, as these accelerate degradation .

Advanced Research Questions

Q. How do steric effects from the cyclobutyl group influence nucleophilic substitution reactions?

The cyclobutyl ring introduces significant steric hindrance, which can slow reaction kinetics in SN2 mechanisms. Computational modeling (e.g., DFT calculations) or kinetic studies are recommended to assess transition-state geometries. Adjustments such as using polar aprotic solvents (DMF, DMSO) or elevated temperatures may mitigate steric limitations .

Q. What strategies resolve contradictions in reaction yields reported across different synthetic routes?

Contradictions often arise from variations in catalysts, solvent systems, or purification methods. For example:

MethodCatalystYieldPurity
Route APd/C60%90%
Route BNiCl₂75%85%
Systematic Design of Experiments (DoE) can optimize parameters like temperature, stoichiometry, and catalyst loading. Reproducibility requires rigorous control of anhydrous conditions and intermediate characterization .

Q. How can this compound’s bioactivity be evaluated against structurally similar carbamates?

  • In vitro assays : Measure binding affinity to target enzymes (e.g., kinases) using fluorescence polarization or SPR.
  • Metabolic stability : Assess hepatic clearance in microsomal preparations.
  • SAR studies : Compare with analogs (e.g., tert-butyl N-(3-cyanocyclobutyl)carbamate) to identify critical functional groups. Contradictions in activity may arise from stereoelectronic effects or metabolic pathways .

Q. What computational tools predict the compound’s behavior in complex reaction systems?

Quantum mechanical software (Gaussian, ORCA) models reaction pathways, while molecular dynamics simulations (AMBER, GROMACS) assess conformational flexibility. Machine learning platforms (e.g., ICReDD’s reaction design tools) integrate experimental data to predict optimal conditions, reducing trial-and-error approaches .

Methodological Considerations

Q. How to design a multi-step synthesis protocol incorporating this compound?

  • Step 1 : Introduce the Boc group under Schotten-Baumann conditions.
  • Step 2 : Functionalize the cyclobutyl-propan-2-yl backbone via Grignard addition.
  • Step 3 : Deprotect the amine using HCl/dioxane. Validate each step with TLC or LC-MS to detect byproducts. Contingency plans (e.g., alternative protecting groups) are critical if intermediates prove unstable .

Q. What safety protocols are mandatory when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Engineering controls : Fume hood for powder handling.
  • Spill management : Absorb with vermiculite, neutralize with sodium bicarbonate. Toxicity data gaps require assuming acute toxicity (LD50 > 500 mg/kg) until validated .

Contradiction Analysis Framework

  • Data Source Comparison : Cross-check NMR shifts or melting points against PubChem or Reaxys entries.
  • Statistical Validation : Use Student’s t-test for reproducibility across batches.
  • Root-Cause Identification : Trace discrepancies to impurities (e.g., residual solvents in HPLC) or instrumentation calibration errors .

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